4,7-seco-Tebipenemoic Acid Pivoxil 4,7-seco-Tebipenemoic Acid Pivoxil
Brand Name: Vulcanchem
CAS No.: 1380688-27-6
VCID: VC0140016
InChI: InChI=1S/C22H33N3O7S2/c1-11-15(14(12(2)26)18(27)28)24-16(19(29)31-10-32-20(30)22(3,4)5)17(11)34-13-8-25(9-13)21-23-6-7-33-21/h11-15,24,26H,6-10H2,1-5H3,(H,27,28)/t11-,12-,14-,15-/m1/s1
SMILES: CC1C(NC(=C1SC2CN(C2)C3=NCCS3)C(=O)OCOC(=O)C(C)(C)C)C(C(C)O)C(=O)O
Molecular Formula: C22H33N3O7S2
Molecular Weight: 515.64

4,7-seco-Tebipenemoic Acid Pivoxil

CAS No.: 1380688-27-6

Cat. No.: VC0140016

Molecular Formula: C22H33N3O7S2

Molecular Weight: 515.64

* For research use only. Not for human or veterinary use.

4,7-seco-Tebipenemoic Acid Pivoxil - 1380688-27-6

CAS No. 1380688-27-6
Molecular Formula C22H33N3O7S2
Molecular Weight 515.64
IUPAC Name (2S,3R)-2-[(2S,3R)-4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoic acid
Standard InChI InChI=1S/C22H33N3O7S2/c1-11-15(14(12(2)26)18(27)28)24-16(19(29)31-10-32-20(30)22(3,4)5)17(11)34-13-8-25(9-13)21-23-6-7-33-21/h11-15,24,26H,6-10H2,1-5H3,(H,27,28)/t11-,12-,14-,15-/m1/s1
Standard InChI Key XRCZSPQKQSSDGX-QHSBEEBCSA-N
SMILES CC1C(NC(=C1SC2CN(C2)C3=NCCS3)C(=O)OCOC(=O)C(C)(C)C)C(C(C)O)C(=O)O

Chemical Structure and Properties

Molecular Composition

4,7-seco-Tebipenemoic Acid Pivoxil possesses a complex molecular structure with specific stereochemistry that contributes to its biological and chemical properties. The compound has the following key structural characteristics:

PropertyValue
Molecular FormulaC₂₂H₃₃N₃O₇S₂
Molecular Weight515.64 g/mol
CAS Number1380688-27-6

These fundamental properties provide the basis for understanding the compound's behavior in various analytical and biological contexts .

Structural Representation

The IUPAC name for 4,7-seco-Tebipenemoic Acid Pivoxil is (2S,3R)-2-((2S,3R)-4-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-3-methyl-5-(((pivaloyloxy)methoxy)carbonyl)-2,3-dihydro-1H-pyrrol-2-yl)-3-hydroxybutanoic acid . This complex nomenclature reflects the compound's intricate molecular architecture, which includes multiple chiral centers and functional groups. The structure contains several key moieties including a dihydrothiazole ring, an azetidine ring, a pyrrol ring, and a pivaloyloxymethoxy group, all connected through a sophisticated arrangement that determines the compound's chemical reactivity and biological properties.

Chemical Identifiers

For computational and database purposes, 4,7-seco-Tebipenemoic Acid Pivoxil can be represented using the following standardized chemical identifiers:

Identifier TypeValue
SMILESCC(C)(C)C(OCOC(C(NC@@([H])C@HC@HC)=C1SC2CN(C3=NCCS3)C2)=O)=O
InChIInChI=1S/C22H33N3O7S2/c1-11-15(14(12(2)26)18(27)28)24-16(19(29)31-10-32-20(30)22(3,4)5)17(11)34-13-8-25(9-13)21-23-6-7-33-21/h11-15,24,26H,6-10H2,1-5H3,(H,27,28)/t11-,12-,14-,15-/m1/s1

These identifiers serve as unique descriptors that enable precise identification of the compound in chemical databases and research literature .

Relationship to Tebipenem Pivoxil

Significance in Carbapenem Antibiotics

Tebipenem Pivoxil, the parent compound, has significant clinical importance as the first orally available carbapenem antibiotic. It exhibits potent antimicrobial activity against various pathogens, including Staphylococcus aureus (MSSA), Streptococcus pneumoniae, and ampicillin-susceptible bacteria . Carbapenems represent a critically important class of β-lactam antibiotics used to treat severe bacterial infections. The oral availability of Tebipenem Pivoxil represents a significant advancement in antibiotic therapy, especially for pediatric patients with otolaryngological and respiratory infections . The relationship between 4,7-seco-Tebipenemoic Acid Pivoxil and this important antibiotic underscores the significance of impurity profiling in pharmaceutical development.

Analytical Methods for Identification

UHPLC/QTOF-MS Analysis

Applications and Significance

Pharmaceutical Quality Control

SupplierProduct CodePackage SizePrice (if available)
Toronto Research ChemicalsTRC-T0128702.5 mg268 EUR
LGC StandardsTRC-T012870NeatNot specified

These reference standards are primarily used for analytical method development, quality control, and research purposes .

ParameterRecommended Condition
Storage Temperature-20°C
Shipping TemperatureRoom Temperature
FormatNeat (pure compound)
Special ConsiderationsMay require additional documentation due to regulatory requirements

These handling requirements ensure the stability and integrity of the compound for analytical and research applications .

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